molecular formula C7H8ClFN2 B15207652 4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Cat. No.: B15207652
M. Wt: 174.60 g/mol
InChI Key: SUHVQXIPNYMSEL-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated pyridine derivative with a suitable amine, followed by cyclization to form the fused ring system. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[3,2-c]pyridine derivatives.

Scientific Research Applications

4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but with a chlorine atom instead of fluorine.

    1H-Pyrrolo[3,4-c]pyridine: A structural isomer with different positioning of the nitrogen atoms in the ring system.

Uniqueness

4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

4-fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride

InChI

InChI=1S/C7H7FN2.ClH/c8-7-5-1-3-9-6(5)2-4-10-7;/h2,4,9H,1,3H2;1H

InChI Key

SUHVQXIPNYMSEL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NC=C2)F.Cl

Origin of Product

United States

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